molecular formula C9H8BrF B1323616 2-Bromo-3-(4-fluorophenyl)-1-propene CAS No. 731773-10-7

2-Bromo-3-(4-fluorophenyl)-1-propene

Cat. No.: B1323616
CAS No.: 731773-10-7
M. Wt: 215.06 g/mol
InChI Key: AYLUXKJKVHHDRW-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluorophenyl)-1-propene is an organic compound that features a bromine atom and a fluorine atom attached to a phenyl ring, with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluorophenyl)-1-propene typically involves the bromination of 3-(4-fluorophenyl)-1-propene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (RO-).

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and other halogens are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4).

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-(4-fluorophenyl)-1-propanol, 3-(4-fluorophenyl)-1-propylamine, and 3-(4-fluorophenyl)-1-propyl ethers.

    Addition Reactions: Products include 2,3-dibromo-3-(4-fluorophenyl)-1-propane and 3-(4-fluorophenyl)-1-bromopropane.

    Oxidation and Reduction Reactions: Products include 3-(4-fluorophenyl)-1,2-epoxypropane and 3-(4-fluorophenyl)-1-propane.

Scientific Research Applications

2-Bromo-3-(4-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The propene chain allows for various chemical modifications, enabling the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-chlorophenyl)-1-propene
  • 2-Bromo-3-(4-methylphenyl)-1-propene
  • 2-Bromo-3-(4-nitrophenyl)-1-propene

Uniqueness

2-Bromo-3-(4-fluorophenyl)-1-propene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLUXKJKVHHDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641175
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-10-7
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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